1-Bromo-8-chlorophthalazine
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Overview
Description
1-Bromo-8-chlorophthalazine is a heterocyclic compound with the molecular formula C8H4BrClN2 It is a derivative of phthalazine, characterized by the presence of bromine and chlorine atoms at the 1 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-chlorophthalazine can be synthesized through several methods. One common approach involves the halogenation of phthalazine derivatives. For instance, the bromination and chlorination of phthalazine can be achieved using reagents such as bromine and chlorine in the presence of catalysts like iron or aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-chlorophthalazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted phthalazine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
1-Bromo-8-chlorophthalazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chlorophthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 1-Bromo-4-chlorophthalazine
- 1-Chloro-8-bromophthalazine
- 1,8-Dibromophthalazine
Comparison: 1-Bromo-8-chlorophthalazine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C8H4BrClN2 |
---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
1-bromo-8-chlorophthalazine |
InChI |
InChI=1S/C8H4BrClN2/c9-8-7-5(4-11-12-8)2-1-3-6(7)10/h1-4H |
InChI Key |
HKJNHWJUSFVKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=C2C(=C1)Cl)Br |
Origin of Product |
United States |
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